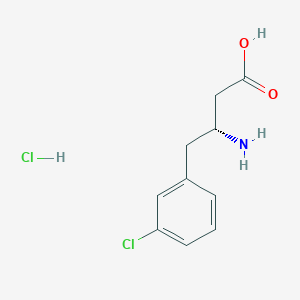

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

Descripción general

Descripción

®-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas. The reaction conditions often involve moderate temperatures and pressures to achieve high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Neurotransmitter Modulation

This compound has been identified as a potential modulator of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). Research indicates that it may influence synaptic transmission and neuronal excitability, making it a candidate for treating neurological disorders such as anxiety, depression, and epilepsy.

Therapeutic Potential in Neurodegenerative Diseases

Studies have explored the compound's role in inhibiting enzymes involved in neurodegenerative processes. For instance, its application as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase) positions it as a potential therapeutic agent for conditions like Alzheimer's disease and Huntington's chorea . This inhibition could lead to increased levels of neuroprotective metabolites such as kynurenic acid (KYNA), which may mitigate excitotoxicity associated with these diseases .

Research Tool

Investigative Studies

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride serves as a valuable research tool in pharmacological studies. Its ability to interact with various biological targets facilitates investigations into the mechanisms underlying neurotransmission and synaptic plasticity. This makes it an important compound for researchers studying the pharmacodynamics of neuroactive substances.

Synthesis and Derivative Development

Synthetic Routes

Multiple synthesis methods have been developed for producing high-purity this compound. These methods allow for modifications that can enhance its pharmacokinetic properties or biological activity. The ability to create derivatives with altered substitution patterns opens avenues for discovering new therapeutic agents with improved efficacy and safety profiles.

Several studies have documented the effects and applications of this compound:

- Case Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from excitotoxic damage by modulating glutamate receptor activity, highlighting its potential use in neuroprotective therapies .

- Kynurenine Pathway Research : Research focusing on the kynurenine pathway has shown that inhibiting KYN-3-OHase can alter metabolic flux towards protective metabolites, suggesting therapeutic strategies for managing neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of ®-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.

4-Aminocoumarin derivatives: Compounds with similar amino and aromatic functional groups, used in various applications.

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with similar structural features and applications.

Uniqueness

®-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, often referred to as a chiral amino acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure and biological interactions suggest a variety of applications, particularly in medicinal chemistry and neuroscience.

- Molecular Formula : C₁₀H₁₂ClNO₂

- Molecular Weight : 201.66 g/mol

- CAS Number : 331763-58-7

The compound exists primarily as a hydrochloride salt, which enhances its solubility and stability in various formulations. Its unique properties stem from the presence of a chlorophenyl group attached to a butanoic acid structure.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. Notably, studies indicate that it can inhibit glutathione S-transferase , an enzyme involved in detoxification processes in the body.

Biological Activities

-

Enzyme Inhibition :

- The compound has been studied for its potential to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, its inhibitory effects on glutathione S-transferase suggest possible applications in cancer treatment by enhancing the efficacy of chemotherapeutic agents.

-

Neuroscience Applications :

- Research indicates that this compound interacts with neurotransmitter systems, especially the glutamatergic system. This interaction is crucial for synaptic transmission and may influence cognitive functions such as learning and memory.

- Pharmacokinetic Properties :

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Inhibition : One study demonstrated that this compound effectively inhibited glutathione S-transferase activity in vitro, suggesting its potential use in enhancing the effectiveness of certain anticancer drugs by preventing drug detoxification.

- Neurotransmitter Interaction Study : Another investigation focused on the compound's effects on synaptic transmission within the glutamatergic system. Results indicated that it could modulate synaptic plasticity, which is vital for learning and memory processes.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits glutathione S-transferase; potential application in cancer therapy |

| Neurotransmitter Interaction | Modulates glutamatergic neurotransmission; implications for cognitive function |

| Pharmacokinetics | BBB permeant; low inhibition of CYP enzymes; favorable drug development profile |

Propiedades

IUPAC Name |

(3R)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFPEMYQUCEGDY-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647476 | |

| Record name | (3R)-3-Amino-4-(3-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-55-4 | |

| Record name | (3R)-3-Amino-4-(3-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.